REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[CH3:12][C:13](O)([C:15]#[N:16])[CH3:14].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:13]([C:15]#[N:16])([CH3:14])[CH3:12])=[CH:6][CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.32 g
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Type
|
reactant
|
Smiles
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COC(C1=CC=C(C=C1)N)=O
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Name
|
|
Quantity
|
3 mL
|
Type
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reactant
|
Smiles
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CC(C)(C#N)O
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 15 hours
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Duration
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15 h
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Type
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FILTRATION
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Details
|
After filtration
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Type
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CUSTOM
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Details
|
to remove the sodium sulfate
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Type
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WASH
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Details
|
the filtrate was washed with brine
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
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Type
|
CUSTOM
|
Details
|
chromatographed (dichloromethane:acetone, 60:40)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)NC(C)(C)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.95 mmol | |
AMOUNT: MASS | 0.398 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |